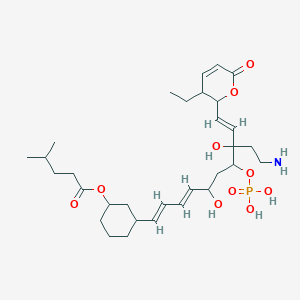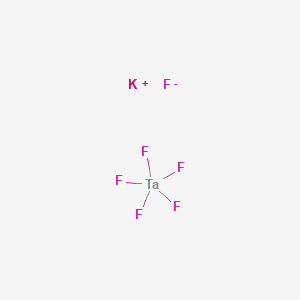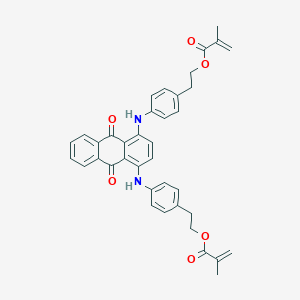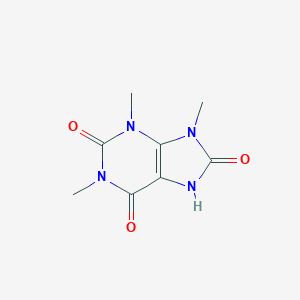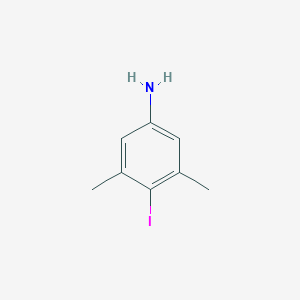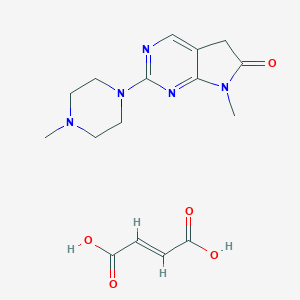
Caged insp3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caged compounds are molecules that are designed to be inactive until they are activated by a specific stimulus, such as light. These compounds have become increasingly popular in scientific research due to their ability to control the timing and location of biochemical reactions. One such caged compound is Caged insp3, which is a caged version of the intracellular messenger inositol trisphosphate (insp3). In
作用机制
When Caged Caged insp3 is exposed to light, the NPE group is cleaved, releasing the this compound molecule. The free this compound then binds to its receptor on the endoplasmic reticulum (ER) membrane, causing the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers a variety of downstream signaling pathways, including the activation of protein kinases and phosphatases.
Biochemical and Physiological Effects:
The release of calcium ions triggered by Caged this compound can have a variety of biochemical and physiological effects, including the activation of ion channels, the regulation of gene expression, and the modulation of synaptic transmission. Caged this compound has been used to study the role of calcium signaling in a variety of cellular processes, including neuronal plasticity, muscle contraction, and immune cell activation.
实验室实验的优点和局限性
One advantage of using Caged Caged insp3 in lab experiments is its ability to precisely control the timing and location of this compound release. This allows researchers to investigate the effects of this compound on cellular processes with greater accuracy and detail. However, one limitation of using Caged this compound is that it requires the use of specialized equipment, such as a UV laser, to activate the molecule. This can make experiments more complex and time-consuming.
未来方向
There are several future directions for the use of Caged Caged insp3 in scientific research. One area of interest is the study of the role of calcium signaling in disease states, such as cancer and neurodegenerative disorders. Another direction is the development of new caged compounds that can be activated by different stimuli, such as temperature or pH. Additionally, the use of Caged this compound in combination with other optogenetic tools, such as channelrhodopsin, could allow for even more precise control over cellular processes.
Conclusion:
Caged this compound is a powerful tool for investigating the role of calcium signaling in cellular processes. Its ability to precisely control the timing and location of this compound release has enabled researchers to gain new insights into a variety of physiological and biochemical processes. While there are limitations to its use, the future directions for Caged this compound research are promising, and it is likely to continue to be an important tool in scientific research for years to come.
合成方法
Caged Caged insp3 is synthesized by attaching a photolabile protecting group to the 1-position of the inositol ring of this compound. This protecting group prevents the this compound molecule from binding to its receptor until it is activated by light. The most commonly used photolabile protecting group for Caged this compound is 1-(2-nitrophenyl)ethyl (NPE) group.
科学研究应用
Caged Caged insp3 has been used in a variety of scientific research applications, including the study of intracellular calcium signaling, synaptic plasticity, and cell migration. By using Caged this compound, researchers can precisely control the timing and location of this compound release, allowing for more accurate and detailed investigations of its effects on cellular processes.
属性
| 119147-21-6 | |
分子式 |
C14H22NO17P3 |
分子量 |
569.24 g/mol |
IUPAC 名称 |
1-(2-nitrophenyl)ethyl (2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl) hydrogen phosphate |
InChI |
InChI=1S/C14H22NO17P3/c1-6(7-4-2-3-5-8(7)15(19)20)29-35(27,28)32-14-11(18)12(30-33(21,22)23)9(16)10(17)13(14)31-34(24,25)26/h2-6,9-14,16-18H,1H3,(H,27,28)(H2,21,22,23)(H2,24,25,26) |
InChI 键 |
GNBBXILYKNDCFG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |
规范 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |
同义词 |
1,4-bis(dihydrogen phosphate)-4-(1-(nitrophenyl)ethyl hydrogen phosphate)-D-myo-inositol 1,4-bis(dihydrogen phosphate)-4-isomer of inositol 1,4,5-trisphosphate 1-(2-nitrophenyl)ethyl ester 1,4-bis(dihydrogen phosphate)-5-(1-(nitrophenyl)ethyl hydrogen phosphate)-D-myo-inositol caged INSP3 caged IP3 inositol 1,4,5-trisphosphate 1-(2-nitrophenyl)ethyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



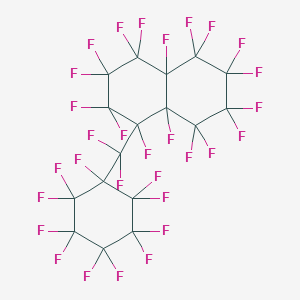
![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)

